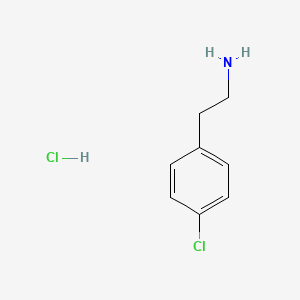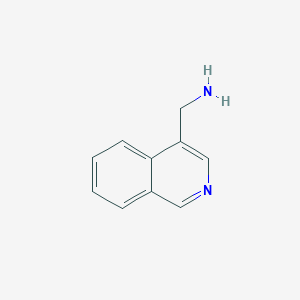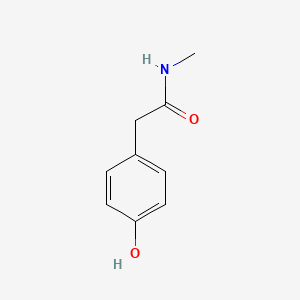
2-(4-Hydroxyphenyl)-N-methylacetamide
Descripción general
Descripción
2-(4-Hydroxyphenyl)-N-methylacetamide (2-HPMAA) is an organic compound composed of a phenyl ring attached to a methylacetamide group. It is a derivative of 4-hydroxyphenylacetic acid (HPA), an important intermediate in the synthesis of various pharmaceuticals. 2-HPMAA is a versatile molecule with a wide range of applications in the fields of chemistry, biochemistry, and pharmacology. It is used as a starting material in the synthesis of various compounds, such as HPA and its derivatives, and as a building block in the synthesis of pharmaceuticals. In addition, 2-HPMAA has been studied for its potential therapeutic effects, including its ability to inhibit the growth of cancer cells.
Aplicaciones Científicas De Investigación
Flavoring Agent in Food and Beverages
The phenylbutanoid character impact compound raspberry ketone (4-(4-hydroxyphenyl)butan-2-one, RK), which is a derivative of 2-(4-Hydroxyphenyl)-N-methylacetamide, defines the typical scent and taste of raspberries . It is utilized by food and beverage industries to flavor beverages and foods, such as pudding, yogurt, or sweets .
Perfume Industry
Raspberry ketone is also used in the perfume industry due to its pleasant scent. The chemical production of nature-identical raspberry ketone is well established .
Biotechnological Interest
The compound has biotechnological interest due to its role in the synthesis of flavoring phenylbutanoids. For instance, Corynebacterium glutamicum was engineered for the microbial synthesis of raspberry ketone from supplemented p-coumaric acid .
Potential Anti-obesity Agent
Raspberry ketone has drawn consumer interest due to its presumed activity as an anti-obesity agent . However, the potential toxicity of this compound for humans has not yet been clarified .
Potential Skin-whitening Agent
In addition to its potential anti-obesity properties, raspberry ketone is also being explored for its potential as a skin-whitening agent .
Antibacterial Activity
2-(4-Hydroxyphenyl)-N-methylacetamide derivatives have been synthesized and studied for their antibacterial activity . For instance, two new Cobalt(II) complexes have been synthesized from 2-[(E)-(3-acetyl-4-hydroxyphenyl)diazenyl]-4-(2-hydroxyphenyl)thiophene-3-carboxylic acid as a novel ligand . These compounds showed moderate antibacterial activity against certain bacterial strains .
Mecanismo De Acción
Target of Action
Similar compounds have been shown to interact with various enzymes and receptors
Mode of Action
It is likely that the compound interacts with its targets in a manner similar to other phenolic compounds, possibly through hydrogen bonding or hydrophobic interactions
Biochemical Pathways
Phenolic compounds are known to be involved in various biochemical pathways, including those related to oxidative stress and inflammation . The downstream effects of these pathways could include changes in cellular signaling, gene expression, and metabolic processes.
Result of Action
Similar phenolic compounds have been shown to have antioxidant properties , suggesting that 2-(4-Hydroxyphenyl)-N-methylacetamide may also have antioxidant effects
Action Environment
The action, efficacy, and stability of 2-(4-Hydroxyphenyl)-N-methylacetamide could be influenced by various environmental factors, such as pH, temperature, and the presence of other compounds . For example, the compound’s activity could be affected by the pH of its environment, as pH can influence the ionization state of the compound and therefore its ability to interact with its targets. Similarly, temperature could affect the compound’s stability and its rate of reaction with its targets. The presence of other compounds could also influence the compound’s action, for example through competitive or noncompetitive inhibition.
Propiedades
IUPAC Name |
2-(4-hydroxyphenyl)-N-methylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-10-9(12)6-7-2-4-8(11)5-3-7/h2-5,11H,6H2,1H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVYKQANXDBJSGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60513060 | |
| Record name | 2-(4-Hydroxyphenyl)-N-methylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60513060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Hydroxyphenyl)-N-methylacetamide | |
CAS RN |
29121-34-4 | |
| Record name | 2-(4-Hydroxyphenyl)-N-methylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60513060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-Hydroxyphenyl)-N-methylacetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


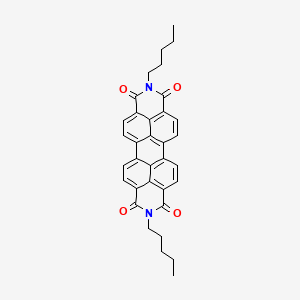


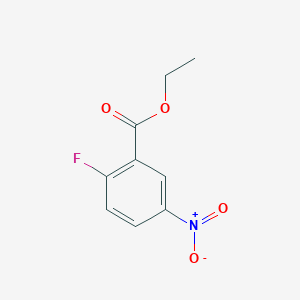

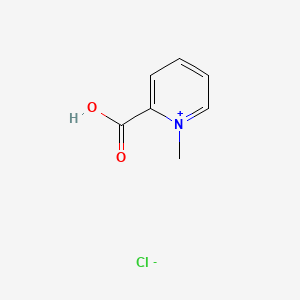
![8-Methoxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one](/img/structure/B1590652.png)
